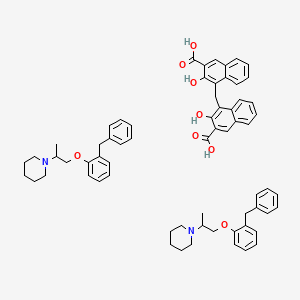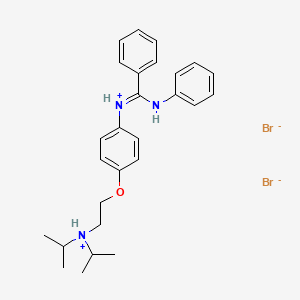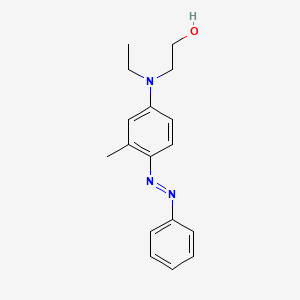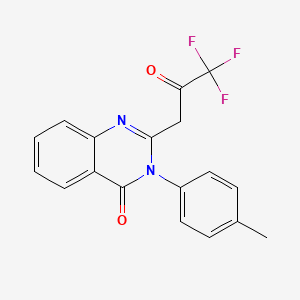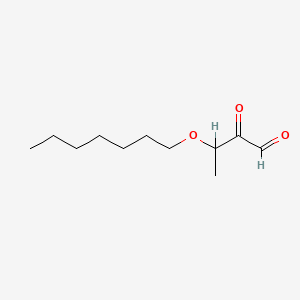
4-(Diethylamino)-2-fluorobenzaldehyde 2-naphthylphenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diethylamino)-2-fluorobenzaldehyde 2-naphthylphenylhydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diethylamino group, a fluorobenzaldehyde moiety, and a naphthylphenylhydrazone linkage. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2-fluorobenzaldehyde 2-naphthylphenylhydrazone typically involves a multi-step process. One common method starts with the preparation of 4-(diethylamino)-2-fluorobenzaldehyde, which is then reacted with 2-naphthylphenylhydrazone under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diethylamino)-2-fluorobenzaldehyde 2-naphthylphenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzaldehyde moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and other organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-(Diethylamino)-2-fluorobenzaldehyde 2-naphthylphenylhydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(Diethylamino)-2-fluorobenzaldehyde 2-naphthylphenylhydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Diethylamino)-2-hydroxybenzaldehyde
- 4-(Diethylamino)-2-chlorobenzaldehyde
- 2-Naphthylphenylhydrazone derivatives
Uniqueness
4-(Diethylamino)-2-fluorobenzaldehyde 2-naphthylphenylhydrazone is unique due to the presence of both the diethylamino and fluorobenzaldehyde groups, which impart distinct chemical properties. This combination makes it more versatile in various chemical reactions and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
94089-10-8 |
|---|---|
Molekularformel |
C27H26FN3 |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
N,N-diethyl-3-fluoro-4-[(E)-[(2-naphthalen-1-ylphenyl)hydrazinylidene]methyl]aniline |
InChI |
InChI=1S/C27H26FN3/c1-3-31(4-2)22-17-16-21(26(28)18-22)19-29-30-27-15-8-7-13-25(27)24-14-9-11-20-10-5-6-12-23(20)24/h5-19,30H,3-4H2,1-2H3/b29-19+ |
InChI-Schlüssel |
OALUIOVTCRSWCU-VUTHCHCSSA-N |
Isomerische SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC2=CC=CC=C2C3=CC=CC4=CC=CC=C43)F |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC2=CC=CC=C2C3=CC=CC4=CC=CC=C43)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


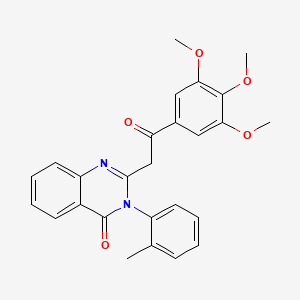
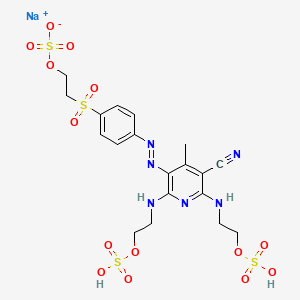
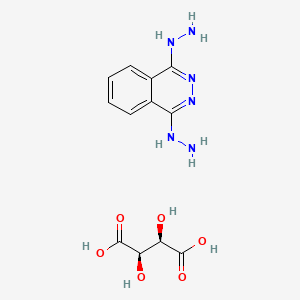

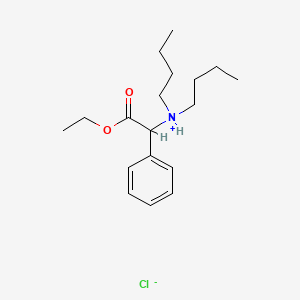
![4-Chloro-1,2-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B13772701.png)
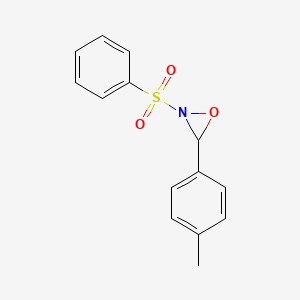
![Furo[3,4-b][1,4]benzodioxin-1(3H)-one, 3-propyl-](/img/structure/B13772708.png)
![4,11-Diamino-2-(2-methylpropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13772709.png)
